molecular formula C11H16N2O4 B11870290 2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid

2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid

Cat. No.: B11870290
M. Wt: 240.26 g/mol
InChI Key: PMDYILMTLLDIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-1,3-diazaspiro[46]undecan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H16N2O4 It is characterized by a spirocyclic structure, which includes a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
  • 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)acetic acid

Uniqueness

2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid

InChI

InChI=1S/C11H16N2O4/c14-8(15)7-13-9(16)11(12-10(13)17)5-3-1-2-4-6-11/h1-7H2,(H,12,17)(H,14,15)

InChI Key

PMDYILMTLLDIHH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.